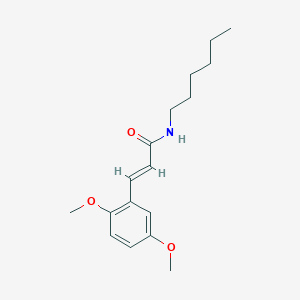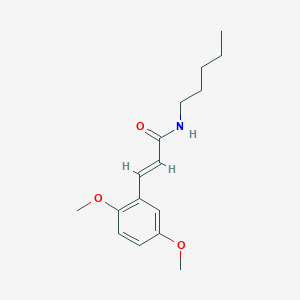![molecular formula C16H14N4 B254979 [2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B254979.png)
[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile, also known as DMPD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In
Mecanismo De Acción
The mechanism of action of [2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile is not fully understood. However, it is believed that [2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile exerts its anti-tumor and anti-inflammatory effects through the inhibition of various signaling pathways, including the NF-κB pathway and the MAPK pathway. Additionally, [2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile-based MOFs exhibit catalytic activity due to the presence of metal centers within the framework structure.
Biochemical and Physiological Effects:
[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile has been reported to exhibit low toxicity in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of [2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile is its versatility in various fields of scientific research. Additionally, [2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile is relatively easy to synthesize and purify. However, one of the limitations of [2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are various future directions for the study of [2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile. In medicinal chemistry, further studies are needed to fully understand the anti-tumor and anti-inflammatory properties of [2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile and its potential as a therapeutic agent. In materials science, the synthesis of new [2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile-based MOFs with enhanced catalytic activity is an area of active research. Additionally, the development of new methods for the synthesis of [2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile and its derivatives is an area of interest for synthetic chemists.
In conclusion, [2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile is a heterocyclic compound that has shown potential applications in various fields of scientific research. Its versatility and ease of synthesis make it an attractive target for further study. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of [2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile.
Métodos De Síntesis
The synthesis of [2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile can be achieved through a multi-step process that involves the reaction of 2,6-dimethylpyridine with pyridine-2-carbaldehyde, followed by the addition of propanedinitrile. The resulting product is then purified through a series of chromatography steps to obtain pure [2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile.
Aplicaciones Científicas De Investigación
[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile has shown potential applications in various fields of scientific research. In medicinal chemistry, [2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile has been studied for its anti-tumor and anti-inflammatory properties. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. Additionally, [2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile has shown promising results in reducing inflammation in animal models of rheumatoid arthritis.
In materials science, [2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile has been used as a building block for the synthesis of various metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. [2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile-based MOFs have shown promising results in catalyzing various chemical reactions, including the conversion of carbon dioxide to methanol.
Propiedades
Nombre del producto |
[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile |
|---|---|
Fórmula molecular |
C16H14N4 |
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
2-[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C16H14N4/c1-12-7-14(15(9-17)10-18)8-13(2)20(12)11-16-5-3-4-6-19-16/h3-8H,11H2,1-2H3 |
Clave InChI |
QWWAWOIIQUKEFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C#N)C#N)C=C(N1CC2=CC=CC=N2)C |
SMILES canónico |
CC1=CC(=C(C#N)C#N)C=C(N1CC2=CC=CC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254896.png)
![1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B254897.png)
![5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254903.png)

![7-(4-methoxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B254908.png)

![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
![(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B254914.png)
![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)


![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)